molecular formula C17H12F3NO5S2 B2716019 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1796970-47-2

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2716019
CAS No.: 1796970-47-2
M. Wt: 431.4
InChI Key: IDLMFNIOIGGJKI-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H12F3NO5S2 and its molecular weight is 431.4. The purity is usually 95%.
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Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : The initial synthesis involves creating 5-(furan-2-carbonyl)thiophene and 4-(trifluoromethoxy)benzoyl chloride.
  • Coupling Reaction : These intermediates are coupled under controlled conditions to yield the final product.

Chemical Structure

The compound features a furan ring, a thiophene ring, and a trifluoromethoxy benzamide moiety, which contribute to its unique biological properties.

Antibacterial Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundBacterial Strains TestedActivity Level
This compoundE. coli, S. aureusSignificant
Related Furan DerivativeListeria monocytogenes, Bacillus cereusBroad-spectrum

Anticancer Potential

The compound's structure allows it to interact with cellular targets, potentially inhibiting cancer cell proliferation. Studies have demonstrated that similar compounds can modulate pathways involved in cancer progression, suggesting that this compound may have anticancer properties .

The mechanism of action for this compound involves:

  • Molecular Interactions : The compound forms hydrogen bonds and hydrophobic interactions with its biological targets, such as enzymes or receptors.
  • Inhibition of Enzyme Activity : It may inhibit specific enzymes linked to bacterial resistance or cancer cell survival through competitive or non-competitive inhibition.

4. Comparative Analysis

When compared to structurally similar compounds, this compound stands out due to its trifluoromethoxy group, which enhances its electronic properties and potential interactions with biological targets.

Compound NameKey FeaturesBiological Activity
N-AcetylcysteineContains thiol groupAntioxidant
Similar Furan DerivativeLacks trifluoromethoxy groupModerate antibacterial

5. Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study reported that derivatives exhibited superior activity against multiple bacterial strains compared to traditional antibiotics .
  • Cytotoxicity Tests : In vitro assays revealed that certain derivatives could significantly reduce the viability of cancer cells, indicating potential for further development as anticancer agents .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the molecular structure can lead to enhanced potency against specific targets .

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO5S2/c18-17(19,20)26-11-3-6-13(7-4-11)28(23,24)21-10-12-5-8-15(27-12)16(22)14-2-1-9-25-14/h1-9,21H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLMFNIOIGGJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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